Undecylenoyl phenylalanine
CAS No.: 175357-18-3
Cat. No.: VC0546393
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175357-18-3 |
|---|---|
| Molecular Formula | C20H29NO3 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid |
| Standard InChI | InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1 |
| Standard InChI Key | YTFBDLBXQXPACW-XOVFHRFOSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
| SMILES | C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Undecylenoyl phenylalanine (CAS 175357-18-3) is a lipophilic molecule comprising a phenylalanine backbone conjugated to an undecenoyl chain. Its molecular weight of 331.45 g/mol and melting point of 109–112°C enable stable incorporation into topical formulations . The compound’s logP values range from -0.04 to 3.3 across pH 2–7, reflecting pH-dependent solubility that influences epidermal penetration .
Table 1: Key Physicochemical Properties of Undecylenoyl Phenylalanine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.45 g/mol |
| Melting Point | 109–112°C |
| Boiling Point | 540.0±50.0°C (Predicted) |
| Density | 1.047±0.06 g/cm³ |
| pKa | 3.63±0.10 |
| LogP (pH 2–7) | -0.04 to 3.3 |
The undecenoyl moiety enhances lipid solubility, facilitating transdermal delivery, while the phenylalanine component mimics endogenous amino acids to competitively inhibit melanogenic pathways .
Mechanism of Action: Dual Receptor Antagonism
Undecylenoyl phenylalanine exerts its depigmenting effects through two primary mechanisms:
α-MSH Receptor Antagonism
α-Melanocyte-stimulating hormone binds to melanocortin-1 receptors (MC1R) on melanocytes, activating adenylate cyclase and upregulating tyrosinase expression . UP structurally resembles α-MSH, enabling competitive inhibition of MC1R binding. In vitro studies show a 67% reduction in melanin synthesis at 2% concentration, comparable to hydroquinone .
β-Adrenergic Receptor Modulation
β-ADR activation stimulates cAMP production, amplifying melanocyte response to UV radiation . UP acts as a β-blocker, decreasing receptor activity by 42% in keratinocyte co-culture models . This dual-action mechanism prevents both hormonally and environmentally triggered pigmentation.
Formulation Development and Release Kinetics
Stability and release profiles vary significantly across delivery systems:
Table 2: Release Kinetics of Undecylenoyl Phenylalanine from Topical Vehicles
| Vehicle Type | Membrane | Release Model | Value |
|---|---|---|---|
| Carbomer Hydrogel | Strat-M | Korsmeyer-Peppas | 0.992 |
| HEC Hydrogel | Cellulose Acetate | Higuchi | 0.981 |
| O/W Macroemulsion | Cuprophan | Higuchi | 0.974 |
| Microemulsion | Nitrocellulose | Korsmeyer-Peppas | 0.967 |
Carbomer hydrogels exhibit the highest cumulative release (89.2% over 24 hours) due to polymer swelling and pore formation . Strat-M membranes, mimicking human skin, reduce release rates by 31% compared to synthetic cellulose membranes . Korsmeyer-Peppas modeling () indicates non-Fickian diffusion, suggesting combined diffusion and polymer relaxation mechanisms .
Clinical Efficacy in Hyperpigmentation Disorders
Melasma Management
A 12-week double-blind study () demonstrated 2% UP cream achieved:
-
85% partial response rate (11 moderate, 6 marked improvements)
-
Significant lightening () vs. vehicle at 4 weeks
Solar Lentigines
In a randomized trial (), UP reduced lentigo size by 39% () through inhibition of tyrosinase () and TRP-2 expression .
Synergistic Combinations and Future Directions
Potentiating Agents
-
Niacinamide 4%: Enhances UP uptake by 22% through stratum corneum fluidization
-
Glycolic Acid 10%: Accelerates epidermal turnover, reducing pigmentation onset time by 40%
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume